Formyl chloride

Vue d'ensemble

Description

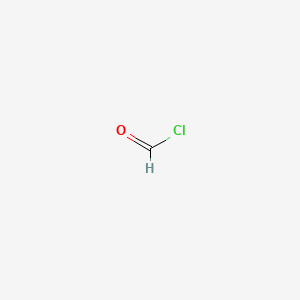

Formyl chloride is a chemical compound that cannot be isolated because it decomposes into carbon monoxide (CO) and hydrogen chloride (HCl) . It contains a carbon atom that is bonded to a chlorine and also double bonded to an oxygen atom .

Synthesis Analysis

The only practical way to synthesize acyl chlorides, including this compound, is to treat a carboxylic acid with a compound such as thionyl chloride . Other methods involve the use of formylation agents, reagents that give rise to the CHO group .Molecular Structure Analysis

The molecular structure of this compound consists of 1 Hydrogen atom, 1 Carbon atom, 1 Oxygen atom, and 1 Chlorine atom . The chemical formula of this compound is CHClO .Chemical Reactions Analysis

Formylation reactions are a form of electrophilic aromatic substitution and therefore work best with electron-rich starting materials . This compound is a major product in the atmospheric degradation of several chlorinated hydrocarbons .Physical and Chemical Properties Analysis

This compound has a molecular weight of 64.471 . It is unstable and decomposes to carbon monoxide (CO) and hydrogen chloride (HCl) .Applications De Recherche Scientifique

Stabilization and Chemical Properties

- Formyl chloride (H(Cl)C=O) is unstable at room temperature, typically decomposing into HCl and CO. However, its silicon analogue, silathis compound, has been stabilized using Lewis donor-acceptor ligands. This compound represents the first stable acyclic silacarbonyl compound and the first reported silacarbonyl halide (Ghadwal et al., 2012).

Reactivity with Biological Molecules

- Despite previous assumptions, this compound shows limited reactivity with glutathione (GSH), a vital biological molecule. It was observed that the presence of GSH does not significantly affect the yield of CO from this compound, even at varying pH levels (Watanabe & Guengerich, 2006).

Molecular Identification and Structure

- Using microwave spectroscopy, this compound was identified in the chlorination of formic acid. The molecule's structure, including bond lengths and angles, was calculated from measured rotational constants of several isotopic species (Takeo & Matsumura, 1976).

Decomposition in Aqueous Solutions

- This compound generated in aqueous solutions predominantly decomposes into CO and HCl, particularly under high pH conditions. This finding is based on studies using stopped-flow ozonation of vinyl chloride and pulse radiolysis techniques (Dowideit et al., 1996).

Spectroscopic and Kinetic Properties

- Gaseous this compound's near-UV absorption spectrum was examined, showing similarities to formaldehyde but shifted to lower wavelengths. Additionally, its reactions with OH, Cl, and H2O were studied, providing insights into its kinetic properties (Libuda et al., 1990).

Atmospheric Chemistry

- This compound, a byproduct of chlorinated hydrocarbon degradation, undergoes reactions with OH radicals and Cl atoms in the atmosphere. Kinetic studies over various temperatures using CVT/SCT theory provided insights into its atmospheric fate and lifetime (Vijayakumar & Wilmouth, 2021).

Synthesis of Acyl Chlorides

- An acid-free procedure for synthesizing acyl chlorides, including this compound, was developed using hexachloroacetone and triphenylphosphine. This method enables formylation under mild conditions, expanding its applicability in organic synthesis (Villeneuve & Chan, 1997).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

formyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHClO/c2-1-3/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAUNYMRSKVDJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180344 | |

| Record name | Formyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2565-30-2 | |

| Record name | Formyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.